(2E)-2,4-Dimethylpent-2-enoic acid

Catalog No.
S12204608
CAS No.
3876-52-6
M.F
C7H12O2
M. Wt
128.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2E)-2,4-Dimethylpent-2-enoic acid

CAS Number

3876-52-6

Product Name

(2E)-2,4-Dimethylpent-2-enoic acid

IUPAC Name

(E)-2,4-dimethylpent-2-enoic acid

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

InChI

InChI=1S/C7H12O2/c1-5(2)4-6(3)7(8)9/h4-5H,1-3H3,(H,8,9)/b6-4+

InChI Key

DMHLGGQHOSTMJG-GQCTYLIASA-N

solubility

very slightly

Canonical SMILES

CC(C)C=C(C)C(=O)O

Isomeric SMILES

CC(C)/C=C(\C)/C(=O)O

(2E)-2,4-Dimethylpent-2-enoic acid, also known as 2,4-Dimethyl-2-pentenoic acid, is an organic compound classified as a methyl-branched fatty acid. Its chemical formula is C7H12O2C_7H_{12}O_2 and it has a molecular weight of approximately 128.17 g/mol. The compound features a double bond in its structure, specifically at the second carbon position, which contributes to its unique properties. It is characterized by a tangy, acidic aroma often described as fruity and cheesy .

  • Esterification: It can react with alcohols to form esters, which are commonly used in flavoring and fragrance applications.
  • Hydrogenation: The double bond can undergo hydrogenation to yield a saturated fatty acid.
  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones under specific conditions.

These reactions make it versatile in both synthetic and natural processes.

  • Flavoring Agent: It is utilized in food products for its flavor profile, particularly in dairy and bakery items.
  • Potential Antimicrobial Properties: Some studies suggest that fatty acids with similar structures may exhibit antimicrobial activity, though specific data on this compound are scarce.

Further research is necessary to fully understand its biological implications.

(2E)-2,4-Dimethylpent-2-enoic acid can be synthesized through several methods:

  • Alkylation of Acids: A common method involves the alkylation of suitable precursors using alkyl halides.
  • Dehydration Reactions: Starting from the corresponding alcohols or acids, dehydration can yield the desired product.
  • Biological Synthesis: Certain microorganisms may produce this compound through metabolic processes.

These methods highlight the compound's accessibility for industrial applications.

The primary applications of (2E)-2,4-Dimethylpent-2-enoic acid include:

  • Flavoring Agent: Widely used in food products such as cheese flavors at concentrations ranging from 5 to 20 ppm .
  • Fragrance Component: Incorporated into perfumes and cosmetic products for its unique scent profile.
  • Chemical Intermediate: Serves as a building block in the synthesis of more complex organic compounds.

Its multifaceted applications underline its industrial significance.

Several compounds share structural similarities with (2E)-2,4-Dimethylpent-2-enoic acid. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
3-Methylbutanoic AcidC5H10O2Saturated fatty acid with a branched chain
4-Methylpentanoic AcidC6H12O2Another branched-chain fatty acid
3-Hydroxy-3-methylbutanoic AcidC5H10O3Contains a hydroxyl group; used in metabolic studies

Uniqueness of (2E)-2,4-Dimethylpent-2-enoic Acid

What sets (2E)-2,4-Dimethylpent-2-enoic acid apart from these similar compounds is its specific double bond configuration at the second carbon position and its distinct flavor profile. This unique structure influences both its chemical reactivity and its sensory properties in food applications.

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

128.083729621 g/mol

Monoisotopic Mass

128.083729621 g/mol

Boiling Point

133.00 to 134.00 °C. @ 15.00 mm Hg

Heavy Atom Count

9

UNII

KI18C46DHR

Dates

Last modified: 08-09-2024

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